molecular formula C18H25N3O2 B5971262 N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-propoxybenzamide

N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-propoxybenzamide

Cat. No. B5971262
M. Wt: 315.4 g/mol
InChI Key: QMXBTQLKTHTRBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-propoxybenzamide, also known as DPPB, is a chemical compound that has been extensively studied for its potential use in scientific research. DPPB is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in pain sensation and inflammation. In

Mechanism of Action

TRPV1 is a non-selective cation channel that is activated by various stimuli such as heat, protons, and capsaicin. Activation of TRPV1 leads to the influx of calcium ions into the cell, which triggers various signaling pathways. N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-propoxybenzamide acts as a competitive antagonist of TRPV1 by binding to the channel and preventing the influx of calcium ions. This results in the inhibition of TRPV1-mediated responses such as pain sensation and inflammation.
Biochemical and Physiological Effects
N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-propoxybenzamide has been shown to effectively block TRPV1-mediated responses in various in vitro and in vivo models. It has been demonstrated to reduce pain behavior in animal models of inflammatory and neuropathic pain. N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-propoxybenzamide has also been shown to reduce inflammation in animal models of acute and chronic inflammation. In addition, N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-propoxybenzamide has been shown to have a role in thermoregulation, cardiovascular function, and gastrointestinal motility.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-propoxybenzamide in lab experiments is its selectivity for TRPV1. This allows for the specific investigation of TRPV1-mediated responses without affecting other ion channels. However, one of the limitations of using N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-propoxybenzamide is its relatively low potency compared to other TRPV1 antagonists. This may require higher concentrations of N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-propoxybenzamide to be used in experiments, which could lead to non-specific effects.

Future Directions

There are several future directions for research on N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-propoxybenzamide. One area of interest is the investigation of the role of TRPV1 in various disease states such as cancer and diabetes. N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-propoxybenzamide could be used as a tool to study the involvement of TRPV1 in these diseases. Another area of interest is the development of more potent and selective TRPV1 antagonists. This could lead to the development of new therapeutics for pain and inflammation. Finally, the investigation of the physiological and biochemical effects of N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-propoxybenzamide in various animal models could provide insights into the role of TRPV1 in various physiological processes.

Synthesis Methods

The synthesis of N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-propoxybenzamide involves a series of chemical reactions starting from 4-propoxybenzoic acid. The first step is the conversion of 4-propoxybenzoic acid to 4-propoxybenzoyl chloride using thionyl chloride. The resulting compound is then reacted with 3-amino-1-(3,5-dimethylpyrazol-1-yl)propan-2-ol in the presence of triethylamine to yield N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-propoxybenzamide.

Scientific Research Applications

N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-propoxybenzamide has been used in various scientific research studies to investigate the role of TRPV1 in pain sensation and inflammation. It has been shown to effectively block TRPV1-mediated responses in vitro and in vivo. N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-propoxybenzamide has also been used to study the involvement of TRPV1 in various physiological processes such as thermoregulation, cardiovascular function, and gastrointestinal motility.

properties

IUPAC Name

N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-4-12-23-17-8-6-16(7-9-17)18(22)19-10-5-11-21-15(3)13-14(2)20-21/h6-9,13H,4-5,10-12H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXBTQLKTHTRBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NCCCN2C(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-propoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.